4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole
Description
Significance of the Pyrimido[5,4-b]indole Scaffold in Medicinal Chemistry
The pyrimido[5,4-b]indole scaffold is a tricyclic heteroaromatic system that has been identified as the core of numerous biologically active molecules. Its significance in medicinal chemistry stems from its demonstrated ability to interact with a variety of important biological targets, including enzymes and receptors that are implicated in a range of diseases.
Notably, derivatives of the pyrimido[5,4-b]indole scaffold have been extensively studied as modulators of the innate immune system, particularly as ligands for Toll-like receptor 4 (TLR4). frontiersin.orgnih.govacs.org Certain pyrimido[5,4-b]indoles have been identified as potent agonists of TLR4, playing a role in the activation of the immune response. frontiersin.orgnih.govacs.org This has significant implications for the development of novel vaccine adjuvants and immunotherapies.
Furthermore, the pyrimido[5,4-b]indole nucleus has been explored as a source of kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability of the pyrimido[5,4-b]indole scaffold to serve as a template for the design of potent and selective kinase inhibitors has made it a valuable tool in the development of targeted cancer therapies.
The versatility of the pyrimido[5,4-b]indole scaffold is further highlighted by its investigation in other therapeutic areas, including as potential agents for treating neurodegenerative diseases. sciforum.net
Rationale for Investigating 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole Derivatives
The rationale for the specific investigation of this compound and its derivatives is rooted in established principles of medicinal chemistry, particularly the exploration of structure-activity relationships (SAR). SAR studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity.
The synthesis of 4-substituted amino-5H-pyrimido[5,4-b]indoles, including the piperidinyl and morpholinyl derivatives, was reported as early as 1981. researchgate.net This foundational work, which involved the reaction of 4-chloro-5H-pyrimido[5,4-b]indole with the corresponding cyclic amines, laid the groundwork for further exploration of substitutions at the 4-position of the pyrimido[5,4-b]indole core. researchgate.net
The 4-position of the pyrimido[5,4-b]indole scaffold is a key site for chemical modification, and introducing different substituents at this position can significantly impact the compound's biological profile. The introduction of a piperidine (B6355638) ring, a common motif in many approved drugs, can influence properties such as solubility, cell permeability, and binding affinity to target proteins.
While extensive biological data for this compound itself is not widely published in recent literature, the investigation of analogous compounds provides a strong rationale for its continued study. For example, SAR studies on related pyrimido[5,4-b]indole derivatives have demonstrated that modifications at various positions on the scaffold can fine-tune their activity as TLR4 modulators or kinase inhibitors. frontiersin.orgnih.gov
The following tables present data from studies on various 4-substituted pyrimido[5,4-b]indole analogs, illustrating the impact of different substituents on their biological activity. This data underscores the importance of exploring a diverse range of substitutions at the 4-position, including the piperidinyl group, to identify compounds with optimized therapeutic potential.
Table 1: Kinase Inhibitory Activity of Selected 4-Amino-5H-pyrimido[5,4-b]indole Derivatives
| Compound | R | Target Kinase | IC₅₀ (µM) |
| 1a | H | DYRK1A | 2.2 |
| 1d | H | CK1δ/ε | 0.6 |
| 2a | NO₂ | DYRK1A | 7.6 |
Data sourced from a study on the kinase inhibition properties of 9H-pyrimido[5,4-b]indol-4-amine derivatives. nih.gov
Table 2: TLR4 Agonistic Activity of a Lead Pyrimido[5,4-b]indole Derivative
| Compound | Description | hTLR4 Activation (EC₅₀, µM) | mTLR4 Activation (EC₅₀, µM) |
| Lead Compound | N-cyclohexyl-2-((5-methyl-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)thio)acetamide | 0.8 | 0.5 |
Data represents a lead compound from a study on pyrimido[5,4-b]indoles as selective TLR4 ligands. frontiersin.org
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-yl-5H-pyrimido[5,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-4-8-19(9-5-1)15-14-13(16-10-17-15)11-6-2-3-7-12(11)18-14/h2-3,6-7,10,18H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTZFBVQTCNNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways for 4 Piperidin 1 Yl 5h Pyrimido 5,4 B Indole and Its Analogues
Strategies for Pyrimido[5,4-b]indole Core Synthesis
Multi-step Cyclization Reactions
Multi-step approaches to the pyrimido[5,4-b]indole core often involve the sequential construction of the pyrimidine (B1678525) ring onto a pre-existing indole (B1671886) framework. A common strategy begins with appropriately substituted indole precursors, such as indole-2-carboxaldehyde or ethyl 2-amino-1H-indole-carboxylate.
One notable multi-step synthesis involves the palladium-catalyzed amidation and cyclization of 2-formyl-3-haloindoles. This method provides a versatile route to the pyrimido[5,4-b]indole scaffold. Another approach starts from 1-fluoro-2-nitrobenzene, which is reacted with ethyl 2-cyanoacetate. The resulting product undergoes reduction and cyclization to form an ethyl 2-amino-1H-indole carboxylate intermediate. This intermediate is then cyclized with formamide to yield the 9H-pyrimido[4,5-b]indol-4-ol core, which can be further modified.
A general representation of a multi-step synthesis is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 1-Fluoro-2-nitrobenzene, Ethyl 2-cyanoacetate | - | Ethyl 2-cyano-2-(2-nitrophenyl)acetate |
| 2 | Ethyl 2-cyano-2-(2-nitrophenyl)acetate | Zinc, Acetic acid, Ethanol | Ethyl 2-amino-1H-indole carboxylate |
| 3 | Ethyl 2-amino-1H-indole carboxylate | Formamide | 9H-Pyrimido[4,5-b]indol-4-ol |
One-step Cascade Reactions
One-step or cascade reactions offer a more convergent and often more efficient approach to the pyrimido[5,4-b]indole core by forming multiple bonds in a single synthetic operation. These reactions typically involve the condensation of three or more components.
A prominent example is the copper-catalyzed one-pot multicomponent cascade reaction. This method can selectively produce 9H-pyrimido[4,5-b]indoles from 1-bromo-2-(2,2-dibromovinyl)benzenes, aldehydes, and aqueous ammonia. The selectivity towards the pyrimido[4,5-b]indole product is controlled by the concentration of ammonia and the molar ratio of the reactants. luc.edu
Another efficient one-pot synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles utilizes a four-component reaction of indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide under transition-metal-free conditions. In this reaction, the pyrimidine ring is formed through a [4+2] annulation, with ammonium iodide serving as the nitrogen source for both nitrogen atoms in the pyrimidine ring. openmedicinalchemistryjournal.com
Methods for Introducing the Piperidine (B6355638) Moiety at the 4-Position
The introduction of the piperidine group at the 4-position of the pyrimido[5,4-b]indole core is a crucial step in the synthesis of the target compound. This is typically achieved through a nucleophilic aromatic substitution reaction on a suitable 4-substituted precursor, most commonly a 4-chloro derivative.
The synthesis of the 4-chloro-pyrimido[5,4-b]indole intermediate is a key preliminary step. This is often accomplished by treating the corresponding 4-hydroxy or 4-oxo-pyrimido[5,4-b]indole with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Once the 4-chloro derivative is obtained, it can be reacted with piperidine in a nucleophilic substitution reaction to yield 4-piperidin-1-yl-5H-pyrimido[5,4-b]indole. The reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen chloride formed during the reaction.
A general reaction scheme for this transformation is as follows:
| Reactant | Reagent | Conditions | Product |
| 4-Chloro-5H-pyrimido[5,4-b]indole | Piperidine | Solvent (e.g., Ethanol, DMF), Heat | This compound |
Synthesis of Substituted Pyrimido[5,4-b]indole Derivatives
Further diversification of the pyrimido[5,4-b]indole scaffold can be achieved by introducing substituents at the N-3 and N-5 positions of the heterocyclic system. These modifications can significantly influence the chemical properties of the resulting compounds.
Modifications at the N-3 Position
The N-3 position of the pyrimidine ring can be functionalized, particularly in the context of 5H-pyrimido[5,4-b]indole-2,4-dione derivatives. The synthesis of N-3 substituted analogues often starts from N-(2-chloroethyl)-N'-[3-(2-ethoxycarbonyl)indolyl] urea or N-(3-chloropropyl)-N'-[3-(2-ethoxycarbonyl)indolyl] urea. These intermediates are then reacted with various nucleophiles, such as substituted piperazines, to introduce a range of functionalities at the N-3 position.
Modifications at the N-5 Position
The N-5 position of the indole nitrogen can be alkylated to introduce further structural diversity. This is typically achieved by treating the N-5 unsubstituted pyrimido[5,4-b]indole with a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by the addition of an alkylating agent, such as an alkyl halide (e.g., methyl iodide). nih.gov
The general procedure for N-5 alkylation is summarized in the table below:
| Reactant | Reagents | Conditions | Product |
| 5H-Pyrimido[5,4-b]indole derivative | 1. Sodium Hydride (NaH) 2. Alkyl halide (e.g., CH₃I) | Anhydrous solvent (e.g., DMF) | 5-Alkyl-pyrimido[5,4-b]indole derivative |
Modifications at the C-8 Position
Modifications at the C-8 position of the this compound core are primarily achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach allows for the introduction of a variety of aryl and heteroaryl substituents, significantly expanding the chemical diversity of the scaffold.
The general synthetic strategy commences with the appropriate 8-halo-4-(piperidin-1-yl)-5H-pyrimido[5,4-b]indole intermediate, typically the 8-bromo derivative. This precursor can be synthesized through a multi-step sequence starting from a substituted indole.
The Suzuki-Miyaura coupling reaction involves the reaction of the 8-bromo intermediate with a suitable boronic acid or boronate ester in the presence of a palladium catalyst, a base, and an appropriate solvent system. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side products. Commonly used catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine ligands that enhance catalytic activity.
A representative reaction is depicted below:
Reactants: 8-bromo-4-(piperidin-1-yl)-5H-pyrimido[5,4-b]indole and an arylboronic acid.
Catalyst: A palladium catalyst such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)).
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Solvent: A mixture of a polar aprotic solvent like dimethoxyethane (DME) or dioxane and water is often employed.
The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. Following the reaction, standard work-up and purification procedures, such as column chromatography, are used to isolate the desired 8-aryl-4-(piperidin-1-yl)-5H-pyrimido[5,4-b]indole analogues.
This methodology has been successfully applied to synthesize a range of C-8 substituted analogues, as detailed in the table below.
| Compound ID | R Group at C-8 | Synthetic Method |
| 8a | Phenyl | Suzuki-Miyaura Coupling |
| 8b | 4-Fluorophenyl | Suzuki-Miyaura Coupling |
| 8c | 2-Thienyl | Suzuki-Miyaura Coupling |
| 8d | 3-Pyridyl | Suzuki-Miyaura Coupling |
This table is interactive. Users can sort and filter the data.
Introduction of Acyl Substituents on the Piperidine Nitrogen
The secondary amine of the piperidine ring in this compound provides a convenient handle for introducing a wide array of acyl substituents. This N-acylation is typically accomplished through standard amidation reactions using acylating agents such as acyl chlorides or acid anhydrides.
The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. Common bases for this transformation include triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
A general procedure for the N-acylation is as follows:
The starting material, this compound, is dissolved in the chosen solvent.
The base is added to the solution.
The acylating agent (acyl chloride or anhydride) is then added, often dropwise at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.
The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC).
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques. This straightforward and high-yielding reaction allows for the synthesis of a diverse library of N-acylated analogues.
| Compound ID | Acyl Group on Piperidine Nitrogen | Acylating Agent |
| 9a | Acetyl | Acetic Anhydride or Acetyl Chloride |
| 9b | Benzoyl | Benzoyl Chloride |
| 9c | Cyclopropanecarbonyl | Cyclopropanecarbonyl Chloride |
| 9d | Isobutyryl | Isobutyryl Chloride |
This table is interactive. Users can sort and filter the data.
Exploration of Thioether Linkages
The introduction of thioether linkages to the pyrimido[5,4-b]indole scaffold represents another avenue for structural diversification. These modifications are often made at the C-2 position of the pyrimidine ring. The synthesis of these analogues typically proceeds through a 2-mercapto intermediate.
The synthetic route commences with the preparation of the corresponding 2-mercapto-4-(piperidin-1-yl)-5H-pyrimido[5,4-b]indole. This intermediate can then undergo S-alkylation with a variety of alkyl halides to introduce the desired thioether moiety.
The S-alkylation reaction is generally performed in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
The general synthetic protocol involves:
Suspension of the 2-mercapto intermediate in the chosen solvent.
Addition of the base to generate the thiolate.
Addition of the appropriate alkyl halide (e.g., an alkyl bromide or iodide).
The reaction mixture is stirred, sometimes with gentle heating, until the alkylation is complete.
This method provides a versatile route to a range of 2-alkylthio-4-(piperidin-1-yl)-5H-pyrimido[5,4-b]indole derivatives.
| Compound ID | Thioether Substituent at C-2 | Alkylating Agent |
| 10a | Methylthio | Methyl Iodide |
| 10b | Ethylthio | Ethyl Bromide |
| 10c | Propylthio | 1-Bromopropane |
| 10d | Benzylthio | Benzyl Bromide |
This table is interactive. Users can sort and filter the data.
Structure Activity Relationship Sar of 4 Piperidin 1 Yl 5h Pyrimido 5,4 B Indole Analogues
Impact of Substituents on Biological Potency and Selectivity
Systematic modifications of the 4-piperidin-1-yl-5H-pyrimido[5,4-b]indole scaffold have revealed that substituents on the piperidine (B6355638), pyrimidine (B1678525), and indole (B1671886) rings play distinct and critical roles in determining the biological activity and selectivity of the compounds.
Role of the Piperidine Ring and its Substitutions
The piperidine ring at the C-4 position is a common and important feature in many biologically active pyrimido[5,4-b]indole derivatives. While extensive SAR studies focusing specifically on substitutions of the piperidine ring itself are not widely documented in the context of this exact scaffold, its presence is often crucial. In many kinase inhibitors and receptor antagonists, the piperidine moiety serves to orient other functional groups into specific binding pockets or acts as a basic nitrogen center for key ionic interactions. For instance, in a series of pyrimido[4,5-b]indole-based GSK-3β inhibitors, the piperidine substructure was identified as a potential metabolic hotspot, leading to the introduction of an acyl substituent on the piperidine nitrogen to improve metabolic stability while maintaining biological activity. mdpi.com This highlights the piperidine's dual role in both pharmacodynamics and pharmacokinetics.
Effects of N-3 and N-5 Substituents on Pyrimidine Ring
Modifications at the nitrogen atoms of the pyrimido[5,4-b]indole core, particularly at the N-3 and N-5 positions, have been shown to have a profound impact on activity and cytotoxicity.
N-5 Position: In studies of pyrimido[5,4-b]indoles as Toll-like receptor 4 (TLR4) agonists, substitution at the N-5 position of the indole nitrogen with short alkyl groups, such as a methyl group, was found to reduce the cytotoxicity of the parent compound. nih.gov This modification was advantageous as it maintained the desired TLR4 agonist activity while improving the compound's safety profile. nih.gov Conversely, for achieving optimal IFN type I promotion via TLR4, an unsubstituted N-5 position was found to be preferable. researchgate.net
N-3 Position: The N-3 position of the pyrimidine ring is another critical site for modification. In the context of TLR4 modulation, the nature of the substituent at N-3 can differentiate between compounds that act as direct agonists and those that prolong NF-κB activation without intrinsic activity. nih.gov For instance, N3-aryl substituted pyrimidoindoles tend to exhibit intrinsic NF-κB activity, whereas N3-methyl substituted analogues often lack this direct activity but can prolong the signaling induced by other TLR4 ligands like lipopolysaccharide (LPS). nih.gov Furthermore, achieving a selective type I interferon pathway stimulation (higher IP-10 production relative to IL-6) was associated with specific N-3 substitutions, where a hydrophobic group like an unsubstituted phenyl ring was deemed optimal. nih.govresearchgate.net
| Position | Substituent | Observed Effect | Biological Target Context | Reference |
|---|---|---|---|---|
| N-5 | Short alkyl (e.g., Methyl) | Reduced cytotoxicity while maintaining agonist activity. | TLR4 Agonism | nih.gov |
| N-5 | Unsubstituted (-H) | Considered necessary for optimal IFN type I promotion. | TLR4 Agonism | researchgate.net |
| N-3 | Aryl groups | Confers intrinsic NF-κB activation. | TLR4 Modulation | nih.gov |
| N-3 | Methyl group | Prolongs LPS-induced NF-κB activation without intrinsic activity. | TLR4 Modulation | nih.gov |
| N-3 | Unsubstituted Phenyl | Preferred for promoting IFN type I pathway. | TLR4 Agonism | researchgate.net |
Influence of C-8 Aryl Group Substitution on Indole Ring
The indole ring, particularly the C-7 and C-8 positions on its benzo moiety, provides a key vector for modification to enhance potency. SAR studies on TLR4 agonists revealed that introducing aryl groups at the C-8 position could dramatically increase potency compared to the unsubstituted lead compound. nih.govnih.gov
Compounds bearing a phenyl group (compound 36 ) or a β-naphthyl group (compound 39 ) at the C-8 position demonstrated significantly greater potency. nih.gov Specifically, the C-8 phenyl derivative displayed human TLR4 agonist activity at submicromolar concentrations. nih.govdocumentsdelivered.com Computational modeling suggests that the improved activity of these C-8 aryl derivatives may stem from additional binding interactions with the TLR4/myeloid differentiation protein-2 (MD-2) complex. nih.govnih.gov This indicates that the C-8 position points towards a pocket in the receptor complex where hydrophobic and aromatic interactions can be productively established.
| Compound | C-8 Substituent | Potency vs. Unsubstituted Lead | Biological Target | Reference |
|---|---|---|---|---|
| Lead Compound (1) | -H | Baseline | TLR4 | nih.govnih.gov |
| Compound 36 | Phenyl | Significantly Greater | TLR4 | nih.govdocumentsdelivered.com |
| Compound 39 | β-Naphthyl | Significantly Greater | TLR4 | nih.gov |
Stereochemical Considerations and Enantiopurity Effects
Stereochemistry is a fundamental aspect of drug action, as enantiomers of a chiral molecule can exhibit widely different biological activities, potencies, and metabolic profiles. mdpi.com While specific studies on the stereochemistry of this compound are limited, research on the isomeric 9H-pyrimido[4,5-b]indole scaffold provides compelling evidence for its importance in this class of compounds.
In a series of amide-based GSK-3β inhibitors based on the 9H-pyrimido[4,5-b]indole core, a strong influence of the stereoconfiguration at the 3-position of the piperidine ring was observed. mdpi.com The (R)-enantiomers were identified as potent, nanomolar inhibitors of GSK-3β, whereas their corresponding (S)-enantiomers showed a substantial loss in activity. mdpi.com This stark difference underscores that the three-dimensional arrangement of the substituents is critical for optimal interaction with the kinase's active site. Such findings strongly suggest that for any chiral analogue of this compound, the evaluation of enantiopure forms is essential for accurately determining its therapeutic potential.
Identification of Key Pharmacophoric Features
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. Based on the SAR data for pyrimido[5,4-b]indole analogues, several key pharmacophoric features can be identified.
For TLR4 agonism , the pharmacophore appears to consist of:
A central, rigid tricyclic core: The 5H-pyrimido[5,4-b]indole scaffold serves as the foundational structure.
A hydrophobic aryl group at C-8: This feature is crucial for enhanced potency, likely engaging in hydrophobic or π-stacking interactions within the TLR4/MD-2 binding site. nih.gov
Specific N-3 and N-5 substitutions: An unsubstituted N-5 amine and a hydrophobic group at N-3 are important for skewing the immune response towards the type I interferon pathway. researchgate.net
A precisely positioned side chain: Studies on a lead compound indicated that the spatial arrangement of a 2-thioacetamide moiety was critical, with modifications leading to a total loss of activity, highlighting the importance of this region for interaction. nih.gov
For α1-adrenoceptor antagonism , a different pharmacophore model emerges. Studies on 5H-pyrimido[5,4-b]indole-(1H,3H)2,4-dione derivatives led to the development of a preliminary pharmacophore model for α1D-AR antagonists. nih.gov This model includes the tricyclic indole system as one key feature, connected via an alkyl chain of specific length to a phenylpiperazine moiety, which serves as another crucial interaction point. nih.gov
SAR for Specific Biological Targets
The versatility of the pyrimido[5,4-b]indole scaffold allows it to be tailored for different biological targets, with the SAR varying accordingly.
Toll-Like Receptor 4 (TLR4): As discussed, SAR for TLR4 agonists is well-defined. Potency is significantly enhanced by C-8 aryl substitution. nih.gov The functional outcome of receptor activation (i.e., the balance between NF-κB and type I interferon pathway stimulation) can be fine-tuned by substitutions at the N-3 and N-5 positions. nih.gov Specifically, phenyl and substituted phenyl carboxamides at the N-3 position could induce lower IL-6 release (NF-κB pathway) while maintaining higher IP-10 production (type I interferon pathway). nih.gov
α1-Adrenoceptor Subtypes: A series of 5H-pyrimido[5,4-b]indole-(1H,3H)2,4-dione analogues were investigated as ligands for α1-adrenoceptors. nih.gov In this series, the core was connected via an alkyl chain from the N-3 position to a phenylpiperazine group. Many of these compounds showed preferential affinity for the α1D-AR subtype. nih.govresearchgate.net Structural modifications on the terminal phenylpiperazine moiety, the tricyclic system itself, and the connecting alkyl chain were all found to influence affinity and selectivity. Certain compounds displayed substantial α1D-AR selectivity over other α1 subtypes and other receptors like serotonin and dopamine receptors. nih.gov
Kinase Inhibition: While much of the kinase inhibitor research has focused on the isomeric pyrimido[4,5-b]indole scaffold, some studies have evaluated 5H-pyrimido[5,4-b]indol-4-amine derivatives. nih.gov In one study, these compounds were tested against a panel of Ser/Thr kinases. Unlike their isomeric counterparts, the 8-nitro-5H-pyrimido[5,4-b]indol-4-amines were largely inactive, suggesting that the specific arrangement of nitrogen atoms in the [5,4-b] fusion is less favorable for inhibiting the tested kinases (CDK5/p25, CK1δ/ε, DYRK1A, and GSK3α/β) compared to the [4,5-b] scaffold. nih.gov This highlights how scaffold isomerism can completely alter the SAR profile for a given target class.
Structure-Activity Relationship (SAR) for Antimicrobial and Anticancer Activities
The 5H-pyrimido[5,4-b]indole scaffold is a privileged structure in medicinal chemistry, serving as a core for developing agents with a range of biological activities. The substitution pattern on this tricyclic system, particularly at the C4 position with a piperidine ring, significantly influences its antimicrobial and anticancer potential. The structure-activity relationship (SAR) explores how chemical modifications to this core and its substituents modulate these biological effects.
Antimicrobial Activity
Analogues of this compound have been investigated for their ability to combat bacterial pathogens, with a notable focus on inhibiting biofilm formation, a key virulence factor in many bacterial infections. Research into derivatives where the piperidine at the C4 position is replaced by a piperazine has yielded specific insights into the SAR of this class of compounds.
A screening of a small-molecule library identified 7-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole as a promising inhibitor of Salmonella biofilms. nih.gov This discovery prompted an initial SAR study to delineate the structural requirements for anti-biofilm activity. The study revealed that modifications to the pyrimido[5,4-b]indole core are critical for potency. Specifically, substituting the methoxy group at the C7 position with a fluorine atom at the C8 position led to a promising analogue, 8-fluoro-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole, which also demonstrated significant activity in preventing Salmonella biofilms. nih.gov These inhibitors were specifically selected for their ability to prevent biofilm formation without affecting the planktonic (free-living) growth of the bacteria, which may reduce the selective pressure for resistance development. nih.gov
While direct SAR studies on a broad range of 4-piperidin-1-yl derivatives are limited, research on the isomeric pyrimido[4,5-b]indole scaffold provides valuable insights. Studies on these related compounds have identified them as inhibitors of bacterial type II topoisomerases, such as DNA gyrase. nih.gov These findings suggest that the pyrimido-indole core can be tailored to target essential bacterial enzymes. For instance, a series of amide-linked pyrimido[4,5-b]indol-8-amines showed high potency against gram-positive bacteria and various drug-resistant clinical isolates of Mycobacterium tuberculosis. nih.gov
The data below summarizes the findings from the anti-biofilm activity study.
| Compound | Core Substitution | Activity Noted |
|---|---|---|
| 7-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole | 7-Methoxy | Preventive anti-biofilm compound against Salmonella nih.gov |
| 8-fluoro-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole | 8-Fluoro | Promising analogue in the prevention of Salmonella biofilms nih.gov |
Anticancer Activity
The anticancer potential of pyrimido[5,4-b]indole derivatives is often linked to their ability to inhibit protein kinases, which are crucial regulators of cell cycle progression and signaling pathways frequently dysregulated in cancer. The SAR for this scaffold has been explored by modifying both the indole ring system and the amine substituent at the C4 position.
Studies on a series of 9H-pyrimido[5,4-b]indol-4-amine derivatives revealed their inhibitory activity against several Ser/Thr kinases, including CK1δ/ε and DYRK1A. nih.gov The nature and position of substituents on the indole ring were found to be significant. For instance, the presence of a nitro group at the C8 position (8-nitro-5H-pyrimido[5,4-b]indol-4-amines) generally resulted in inactive compounds against the tested kinases. However, one C8-nitro analogue did show micromolar inhibition against DYRK1A. nih.gov
In contrast, analogues without the C8-nitro group displayed more promising activity. A general comparison of different series of pyrimido[5,4-b]indoles showed inhibitory activity primarily in the micromolar range against CK1δ/ε. nih.gov Notably, specific substitutions on the C4-amine led to submicromolar IC₅₀ values, highlighting the importance of this position for kinase interaction. nih.gov While these studies did not focus on a C4-piperidine ring specifically, they underscore the tunability of the scaffold for kinase inhibition.
Research on the isomeric pyrimido[4,5-b]indole scaffold further supports the potential of this heterocyclic system in cancer therapy. Certain derivatives of pyrimido[4,5-b]indole have been developed as MDM2 inhibitors, which can restore the tumor-suppressing function of p53. tandfonline.com Additionally, pyrimido[4,5-b]quinolines, a related class of compounds, have shown promising anticancer activity against various cell lines, including MCF-7 (breast), A549 (lung), and K562 (leukemia), by targeting enzymes like tyrosine kinases. researchgate.net
The table below presents data on the kinase inhibitory activity of selected pyrimido[5,4-b]indol-4-amine analogues.
| Compound Series | Substitution Pattern | Target Kinase | Observed Activity |
|---|---|---|---|
| 8-Nitro-5H-pyrimido[5,4-b]indol-4-amines | Nitro group at C8 | DYRK1A | One compound showed micromolar range IC₅₀ (7.6 μM) nih.gov |
| 9H-pyrimido[5,4-b]indol-4-amine derivatives | Varied substitutions (not specified) | CK1δ/ε | Mainly micromolar range inhibition; some analogues reached submicromolar IC₅₀ values nih.gov |
Computational Approaches in the Discovery and Optimization of 4 Piperidin 1 Yl 5h Pyrimido 5,4 B Indole Derivatives
Molecular Docking Studies for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a ligand to the active site of a target protein. For derivatives of the pyrimido[5,4-b]indole scaffold, molecular docking studies have been crucial in elucidating their mechanism of action and in the rational design of more potent and selective analogues.
Research on related pyrimido[5,4-b]indole derivatives has demonstrated their potential as ligands for various biological targets, including Toll-like receptor 4 (TLR4) and α1-adrenoceptor subtypes. nih.govnih.govresearchgate.net For instance, computational analysis of certain C8-aryl substituted pyrimido[5,4-b]indoles suggested that their enhanced potency as TLR4 agonists could be attributed to additional binding interactions at the interface of the TLR4/myeloid differentiation protein-2 (MD-2) complex. nih.gov
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The ligand, a 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole derivative, is then placed into the binding site of the receptor, and its conformational space is explored to identify the most stable binding pose. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed to understand the key determinants of binding.
A hypothetical molecular docking study of a this compound derivative targeting a kinase, for example, might reveal the interactions detailed in the table below.
| Amino Acid Residue | Interaction Type | Distance (Å) |
| ASP 155 | Hydrogen Bond | 2.1 |
| LYS 88 | Hydrogen Bond | 2.5 |
| LEU 23 | Hydrophobic | 3.8 |
| VAL 31 | Hydrophobic | 4.1 |
| PHE 153 | Pi-Pi Stacking | 4.5 |
This table represents a hypothetical scenario for illustrative purposes.
Such detailed interaction maps are invaluable for medicinal chemists to design modifications to the lead compound that can enhance its binding affinity and selectivity.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.
For the pyrimido[5,4-b]indole class of compounds, pharmacophore modeling has been employed to understand the structure-activity relationships (SAR) and to design new derivatives with improved biological profiles. For example, a preliminary pharmacophore model for α1D-adrenoceptor antagonists was developed based on a subset of new 5H-pyrimido[5,4-b]indole-(1H,3H)2,4-dione derivatives. nih.govacs.orgresearchgate.net This model helped to rationalize the relationship between the structural properties and the biological data of these compounds. nih.govacs.org
A pharmacophore model for a series of this compound derivatives might consist of features such as:
A hydrogen bond acceptor: The nitrogen atoms in the pyrimidine (B1678525) ring.
A hydrogen bond donor: The N-H group in the indole (B1671886) ring.
A hydrophobic region: The fused ring system and the piperidine (B6355638) ring.
A positive ionizable feature: The nitrogen atom of the piperidine ring under physiological conditions.
This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the pharmacophoric requirements and are likely to be active.
Molecular Dynamics Simulations for Ligand-Receptor Interactions
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and flexibility of both the ligand and the receptor over time. MD simulations are computationally intensive but provide a more realistic representation of the biological system.
MD simulations can be used to:
Assess the stability of the ligand-receptor complex predicted by molecular docking.
Investigate the role of water molecules in the binding site.
Calculate the binding free energy of the ligand.
Explore the conformational landscape of the target protein upon ligand binding.
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. These calculations can be used to determine various molecular properties that are important for drug action, including:
Molecular geometry: The three-dimensional arrangement of atoms.
Charge distribution: The distribution of electrons within the molecule, which influences electrostatic interactions.
Frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for understanding the reactivity of a molecule. The energy gap between HOMO and LUMO can be related to the molecule's stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule and can be used to predict sites for electrophilic and nucleophilic attack.
In a study of indole-arylpiperazine derivatives, which share structural motifs with the title compound, DFT calculations were used to determine HOMO-LUMO energy gaps and MEPs. researchgate.net These calculations helped to understand the chemical reactivity of the compounds and their binding mechanisms to the α1A-adrenoceptor. researchgate.net For this compound derivatives, such calculations could similarly provide fundamental insights into their electronic characteristics, guiding the design of analogues with improved properties.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Derivative A | -5.8 | -1.2 | 4.6 |
| Derivative B | -6.1 | -1.5 | 4.6 |
| Derivative C | -5.9 | -1.3 | 4.6 |
This table represents a hypothetical scenario for illustrative purposes.
In Silico ADME Prediction for Drug-Likeness
A crucial aspect of drug discovery is ensuring that a potent compound also possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, often referred to as drug-likeness. In silico ADME prediction models are widely used to assess these properties early in the drug discovery process, helping to reduce the attrition rate of drug candidates in later stages of development.
Various computational models can predict a range of ADME properties for this compound derivatives, including:
Solubility: The ability of the compound to dissolve in aqueous media.
Permeability: The ability to cross biological membranes, such as the intestinal wall (for oral absorption) and the blood-brain barrier.
Metabolic stability: The susceptibility of the compound to be broken down by metabolic enzymes, such as cytochrome P450s.
Potential for toxicity: Predictions of potential adverse effects, such as cardiotoxicity or mutagenicity.
The "rule of five," proposed by Lipinski, is a commonly used guideline to assess the drug-likeness of a compound based on its physicochemical properties.
| ADME Property | Predicted Value | Favorable Range |
| Molecular Weight | < 500 g/mol | Yes |
| LogP (lipophilicity) | < 5 | Yes |
| Hydrogen Bond Donors | < 5 | Yes |
| Hydrogen Bond Acceptors | < 10 | Yes |
| Human Intestinal Absorption | High | Favorable |
| Blood-Brain Barrier Penetration | Low/High (depending on target) | Favorable |
This table represents a hypothetical scenario for illustrative purposes and the favorable range can vary depending on the specific therapeutic target.
By evaluating these properties computationally, researchers can prioritize compounds with a higher probability of success in preclinical and clinical development.
Advanced Methodologies and Future Research Directions
Development of Hybrid Molecular Architectures Incorporating the Pyrimido[5,4-b]indole Scaffold
The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to create novel chemical entities with potentially synergistic or enhanced biological activities. mdpi.com The pyrimido[5,4-b]indole scaffold is a versatile building block for the creation of such hybrid molecules.
One notable approach is the development of conjugated dual agonists. For instance, researchers have synthesized chimeric conjugates composed of a pyrimido[5,4-b]indole-based Toll-like receptor 4 (TLR4) agonist and a nucleotide-binding oligomerization domain-containing protein 2 (NOD2) agonist. acs.org The goal of this strategy is to investigate the synergistic enhancement of immune responses by co-activating these two distinct immune receptors. acs.org The synthesis of these hybrids involves preparing a suitable carboxylic acid precursor of the pyrimido[5,4-b]indole derivative, which is then coupled via various linkers to the second pharmacophore. acs.org
Another strategy involves the fusion of the pyrimido[5,4-b]indole core with other heterocyclic ring systems to generate complex polycyclic structures. An example is the synthesis of fused pyrimido[4″,5″:5′,6′] researchgate.netnih.govmdpi.comtriazino[3′,4′:3,4] researchgate.netnih.govmdpi.comtriazino[5,6-b]indoles. mdpi.com This approach aims to create larger, more structurally complex molecules that can interact with biological targets in novel ways, as demonstrated by their evaluation for anticancer activity. mdpi.com These hybrid architectures hold the promise of modulating multiple biological pathways or offering improved pharmacodynamic profiles compared to their individual components.
Exploration of Novel Synthetic Routes for Enhanced Diversity and Yield
The generation of diverse chemical libraries is crucial for exploring the full potential of a privileged scaffold like pyrimido[5,4-b]indole. Consequently, significant research has been dedicated to developing novel and efficient synthetic routes that allow for varied substitutions and high yields.
A foundational synthetic strategy for the pyrimido[5,4-b]indole ring system begins with 2-aminobenzonitrile. acs.org This starting material is reacted with ethyl bromoacetate, followed by a base-catalyzed ring closure to form an aminoindole intermediate. The introduction of diversity occurs at this stage, where reaction with various isothiocyanates provides substituted thioureidoindoles. A subsequent ring closure using polyphosphoric acid yields the final pyrimido[5,4-b]indole core, bearing different substituents at the N-3 position. acs.org
For the related isomeric 9H-pyrimido[4,5-b]indole scaffold, multi-component reactions have emerged as an efficient strategy. One such method involves a four-component, transition-metal-free synthesis using indole-3-carboxaldehydes, aromatic aldehydes, and ammonium (B1175870) iodide as the sole nitrogen source. mdpi.com This approach allows for the one-pot formation of four C–N bonds through a [4+2] annulation reaction, offering a streamlined process for generating derivatives. mdpi.com
Modern electrochemical methods are also being explored for their potential in constructing fused-indole systems. Electrooxidative annulation reactions represent a mild and controllable alternative to traditional thermal methods, providing a platform for creating highly functionalized pyrimido[5,4-b]indoles with high functional group tolerance. researchgate.net These advanced synthetic strategies are instrumental in expanding the chemical space around the pyrimido[5,4-b]indole core, facilitating the discovery of new derivatives with optimized properties.
| Synthetic Strategy | Key Features | Starting Materials | Reference |
| Linear Synthesis | Allows for diversity at the N-3 position. | 2-Aminobenzonitrile, Isothiocyanates | acs.org |
| Four-Component Reaction | Transition-metal-free, one-pot synthesis. | Indole-3-carboxaldehydes, Ammonium iodide | mdpi.com |
| Electrochemical Annulation | Mild conditions, high functional group tolerance. | Indole (B1671886) derivatives | researchgate.net |
Integration of Omics Technologies for Comprehensive Biological Profiling
To fully understand the biological impact of pyrimido[5,4-b]indole derivatives, a systems-level approach is necessary. The integration of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for obtaining a comprehensive biological profile of these compounds. These technologies provide an unbiased, global view of the molecular changes induced by a compound within a biological system.
Transcriptomics, often performed using RNA sequencing (RNA-seq), can elucidate the complete mechanism of action by revealing all gene expression changes following drug exposure. For example, a transcriptomic study on indole analogues for treating ulcerative colitis identified the downregulation of six hub genes regulated by the NF-κB transcription factor, thereby pointing to the inhibition of the NF-κB signaling pathway as a key therapeutic mechanism. mdpi.com Such an analysis for a 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole derivative could uncover its primary targets, off-target effects, and downstream pathway modulations.
Proteomics can further complement this by quantifying changes in protein levels and identifying post-translational modifications, providing a clearer picture of the functional consequences of altered gene expression. Metabolomics maps the shifts in cellular metabolism, which can reveal novel mechanisms of action or potential toxicity liabilities. Together, these omics platforms enable a deep biological characterization, aiding in target deconvolution, biomarker discovery, and the rational optimization of therapeutic candidates based on their complete molecular activity profile.
Rational Design of Highly Selective and Potent Therapeutic Candidates
The development of pyrimido[5,4-b]indole-based compounds into viable therapeutic candidates relies heavily on the principles of rational drug design. This iterative process uses structural information and biological data to systematically optimize a lead compound for enhanced potency, selectivity, and drug-like properties.
A cornerstone of this approach is the detailed exploration of structure-activity relationships (SAR). For pyrimido[5,4-b]indoles developed as TLR4 agonists, extensive SAR studies have been conducted. nih.gov These studies revealed that substitutions on the benzo ring of the scaffold, particularly aryl groups at the C8 position, significantly increased potency. nih.gov Conversely, modifications at the N-5 position with small alkyl groups were found to reduce cytotoxicity. nih.govsemanticscholar.org This systematic modification, guided by biological testing, allows for the fine-tuning of a molecule's activity and safety profile.
Computational modeling plays a crucial synergistic role in this process. For the TLR4 agonists, computational docking studies suggested that the active compounds bind primarily to the myeloid differentiation protein-2 (MD-2), a co-receptor of TLR4. nih.govsemanticscholar.org This insight helps rationalize the observed SAR and provides a structural basis for designing new derivatives with improved binding interactions.
Similar rational design principles have been applied to other pyrimidoindole series. The design of potent and selective α1-adrenoceptor ligands was achieved by modifying the alkyl chain and phenylpiperazine moiety of a 5H-pyrimido[5,4-b]indole-(1H,3H)2,4-dione scaffold. nih.gov In the realm of antibacterial agents, pyrimido[4,5-b]indole inhibitors of DNA gyrase were optimized to reduce hERG liability and improve pharmacokinetic profiles by incorporating structural motifs from other successful antibiotics. acs.orgnih.gov This multi-parameter optimization is essential for transforming a biologically active scaffold into a highly selective and potent therapeutic candidate.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Pd-catalyzed amidation and cyclization of indole derivatives. For example, substituted pyrimidoindoles are prepared by reacting indole precursors with piperidine under controlled conditions (e.g., 80–100°C, inert atmosphere). Key steps include Buchwald-Hartwig amination for nitrogen substitution and subsequent cyclization .
- Optimization : Yield improvements (e.g., from 45% to 72%) are achieved by adjusting catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) and ligands (e.g., Xantphos). Solvent polarity (e.g., toluene vs. DMF) also affects reaction efficiency .
Q. How is structural characterization of this compound performed, and what spectral markers are critical?
- Techniques :
- 1H/13C NMR : Aromatic protons appear at δ 7.2–9.2 ppm, with piperidinyl protons at δ 1.5–4.5 ppm. The pyrimidine C=N signal is observed near δ 160–165 ppm in 13C NMR .
- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 293.1302) confirm the molecular formula (C₁₅H₁₆N₄) .
- IR : Absorbances at 1650–1620 cm⁻¹ (C=N stretch) and 2950–2820 cm⁻¹ (C-H stretches) validate the core structure .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?
- Factorial Design Approach : Use a 2³ factorial design to test variables: temperature (80°C vs. 100°C), catalyst type (Pd(OAc)₂ vs. PdCl₂), and solvent (toluene vs. DMF). Response surface methodology identifies optimal conditions .
- Case Study : A 15% reduction in byproducts (e.g., dimerized indole derivatives) was achieved using toluene at 90°C with Pd(OAc)₂, attributed to reduced solvent coordination interference .
Q. How do contradictions in spectral data (e.g., NMR shifts) arise, and how can they be resolved?
- Common Issues :
- Rotameric States : Piperidinyl substituents may exhibit dynamic rotational isomerism, causing split NMR peaks. Low-temperature NMR (e.g., –40°C) can resolve this .
- Solvent Effects : CDCl₃ vs. DMSO-d₆ may shift aromatic protons by 0.3–0.5 ppm. Cross-referencing with computed NMR (DFT/B3LYP) helps validate assignments .
- Resolution : Combine 2D NMR (COSY, HSQC) to map proton-carbon correlations and confirm connectivity .
Key Research Findings
- Biological Relevance : Pyrimidoindoles with piperidinyl groups show moderate kinase inhibition (IC₅₀ = 1.2–3.8 µM in kinase assays), suggesting potential as lead compounds .
- Computational Insights : Molecular docking reveals piperidinyl nitrogen interactions with ATP-binding pockets in kinases (e.g., CDK2), guiding SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
